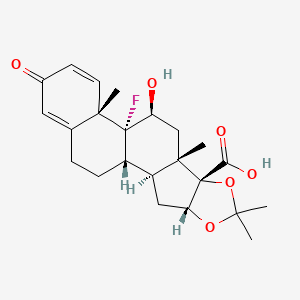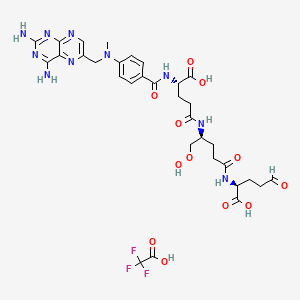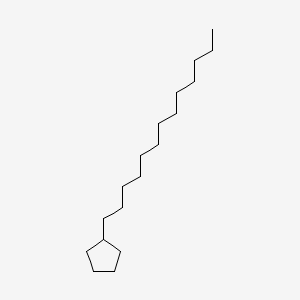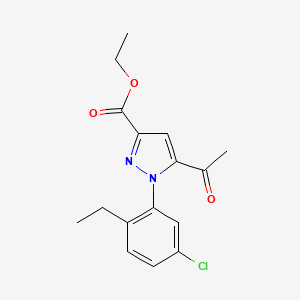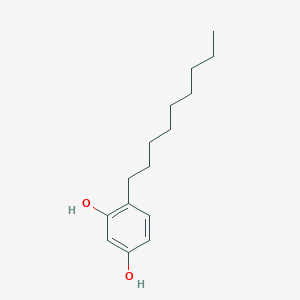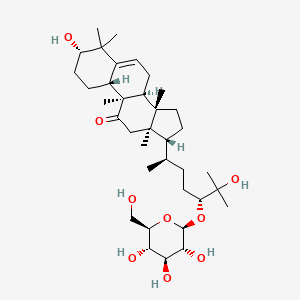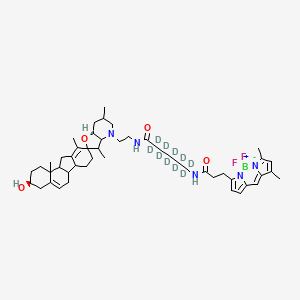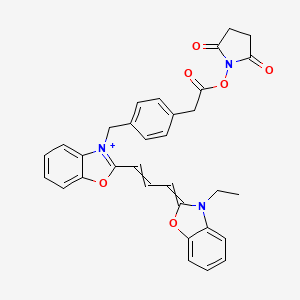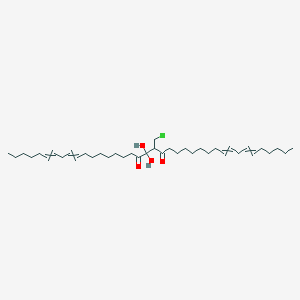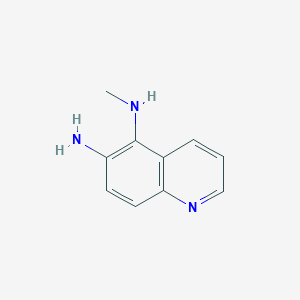
N5-Methylquinoline-5,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N5-Methylquinoline-5,6-diamine is a heterocyclic aromatic amine with the molecular formula C10H11N3. It is an intermediate in the synthesis of various biologically active compounds, including 2-Amino-1-methylimidazo[4,5-f]quinoline, which exhibits high mutagenic potency. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N5-Methylquinoline-5,6-diamine typically involves the reaction of quinoline derivatives with appropriate amine sources. One common method includes the reduction of nitroquinoline derivatives using stannous chloride dihydrate in ethanol . Another approach involves the use of propargylic amines and related structures for the transition metal-mediated construction of aromatic nitrogen heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow chemistry techniques. These methods offer advantages in terms of productivity, sustainability, and safety . The use of heterogeneous catalysts, such as cobalt oxide, for aerobic dehydrogenation of tetrahydroquinolines to quinolines is also a viable industrial approach .
Analyse Chemischer Reaktionen
Types of Reactions
N5-Methylquinoline-5,6-diamine undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using visible-light-mediated aerobic dehydrogenation.
Reduction: Reduction of nitroquinoline derivatives to amines using stannous chloride dihydrate.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Titanium dioxide catalyst and oxygen as a green oxidant.
Reduction: Stannous chloride dihydrate in ethanol.
Substitution: Various electrophiles and nucleophiles under mild conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Functionalized quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N5-Methylquinoline-5,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Intermediate in the synthesis of biologically active molecules with mutagenic properties.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N5-Methylquinoline-5,6-diamine involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s unique structure allows it to interact with specific enzymes and receptors, making it a valuable scaffold in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
N5-Methylquinoline-5,6-diamine can be compared with other similar compounds, such as quinoxalines and quinolin-8-amines . These compounds share structural similarities but differ in their reactivity and applications. For instance:
Quinoxalines: Known for their widespread occurrence in nature and pharmaceutical value.
Quinolin-8-amines: Valuable scaffolds in organic synthesis and coordination chemistry.
List of Similar Compounds
- Quinoxalines
- Quinolin-8-amines
- 2-Amino-1-methylimidazo[4,5-f]quinoline
This compound stands out due to its specific applications in the synthesis of highly mutagenic compounds and its unique reactivity profile.
Eigenschaften
Molekularformel |
C10H11N3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
5-N-methylquinoline-5,6-diamine |
InChI |
InChI=1S/C10H11N3/c1-12-10-7-3-2-6-13-9(7)5-4-8(10)11/h2-6,12H,11H2,1H3 |
InChI-Schlüssel |
ZDEOSWJATAMVIP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC2=C1C=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



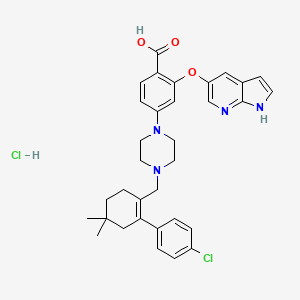
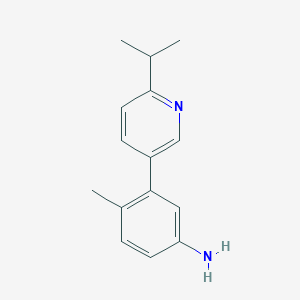
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2](/img/structure/B13843046.png)
